molecular formula C4H5NO2S2 B14750872 2-(Nitromethylidene)-1,3-dithiolane CAS No. 2080-45-7

2-(Nitromethylidene)-1,3-dithiolane

Cat. No.: B14750872
CAS No.: 2080-45-7
M. Wt: 163.2 g/mol
InChI Key: XMZJJLHHTJLEMK-UHFFFAOYSA-N
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Description

2-(Nitromethylidene)-1,3-dithiolane is a heterocyclic organic compound characterized by a five-membered ring containing two sulfur atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nitromethylidene)-1,3-dithiolane typically involves the reaction of nitromethane with 1,3-dithiolane under specific conditions. One common method includes the use of a base, such as potassium carbonate, to facilitate the reaction. The reaction is usually carried out in an organic solvent like toluene or ethanol, and the mixture is heated to promote the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. detailed industrial methods are often proprietary and not widely disclosed in the literature.

Chemical Reactions Analysis

Types of Reactions: 2-(Nitromethylidene)-1,3-dithiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products:

Scientific Research Applications

2-(Nitromethylidene)-1,3-dithiolane has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives have shown potential in biological studies, including antimicrobial and anticancer research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Nitromethylidene)-1,3-dithiolane involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The sulfur atoms in the dithiolane ring can form strong interactions with metal ions, affecting metalloproteins and other metal-dependent processes .

Comparison with Similar Compounds

  • 2-(Nitromethylidene)-piperazin-2-ones
  • 3-(Nitromethylidene)-morpholin-2-one
  • Thiophene derivatives

Comparison: 2-(Nitromethylidene)-1,3-dithiolane is unique due to its dithiolane ring structure, which imparts distinct chemical reactivity and stability compared to similar compounds.

Properties

CAS No.

2080-45-7

Molecular Formula

C4H5NO2S2

Molecular Weight

163.2 g/mol

IUPAC Name

2-(nitromethylidene)-1,3-dithiolane

InChI

InChI=1S/C4H5NO2S2/c6-5(7)3-4-8-1-2-9-4/h3H,1-2H2

InChI Key

XMZJJLHHTJLEMK-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C[N+](=O)[O-])S1

Origin of Product

United States

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